molecular formula C11H23N B3065208 1-Ethyl-2,2,6,6-tetramethylpiperidine CAS No. 32163-58-9

1-Ethyl-2,2,6,6-tetramethylpiperidine

Cat. No.: B3065208
CAS No.: 32163-58-9
M. Wt: 169.31 g/mol
InChI Key: DIRYDVOOUHTURX-UHFFFAOYSA-N
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Description

Contextualization within the Piperidine (B6355638) Chemical Class

ETMP belongs to the piperidine class of compounds, which are saturated heterocyclic amines featuring a six-membered ring with five carbon atoms and one nitrogen atom. The parent compound, piperidine, is a fundamental structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals. Its nitrogen atom provides basic and nucleophilic properties, making it a versatile building block in organic chemistry.

ETMP is a highly substituted derivative of piperidine. Its structure is based on the 2,2,6,6-tetramethylpiperidine (B32323) (TMP) framework, with the addition of an ethyl group on the nitrogen atom. wikipedia.org This extensive substitution pattern, particularly the four methyl groups adjacent to the nitrogen, dramatically increases the steric bulk around the amine functionality compared to the parent piperidine molecule. This steric hindrance is the most significant feature that differentiates ETMP and related compounds from other piperidines, fundamentally altering its chemical behavior.

Significance of Hindered Amine Structures in Organic Chemistry

In organic chemistry, a sterically hindered amine is an amine that, due to bulky groups surrounding the nitrogen atom, has limited ability to act as a nucleophile. While the lone pair of electrons on the nitrogen is still available to accept a proton (displaying basicity), the steric bulk physically obstructs the nitrogen from attacking larger electrophilic centers, a process known as nucleophilic attack.

This differentiation between basicity and nucleophilicity is a crucial concept in reaction design. Hindered amines like ETMP are valued as "non-nucleophilic bases." They can selectively deprotonate acidic compounds without causing unwanted side reactions that might occur with a base that is also a strong nucleophile (e.g., nucleophilic substitution). chemicalbook.com For instance, they are employed in elimination reactions where the goal is to form a double bond by removing a proton and a leaving group, without the base substituting the leaving group. chemicalbook.com

The parent compound, 2,2,6,6-tetramethylpiperidine (TMP), is a well-studied hindered base with a pKₐH (a measure of the acidity of the conjugate acid, indicating the base's strength) of 11.07. wikipedia.org The addition of an ethyl group in ETMP further modifies its steric and electronic properties. This class of bases is essential for synthesizing complex molecules where precise control over reactivity is paramount.

Comparison of Amine Bases
CompoundStructurepKₐ of Conjugate Acid (pKₐH)Key Feature
PiperidineC₅H₁₁N11.2Nucleophilic and basic
Triethylamine (B128534)(C₂H₅)₃N10.75Commonly used, moderately hindered base
2,2,6,6-Tetramethylpiperidine (TMP)C₉H₁₉N11.07Highly hindered, non-nucleophilic base
1-Ethyl-2,2,6,6-tetramethylpiperidine (ETMP)C₁₁H₂₃NNot widely reportedHighly hindered, non-nucleophilic tertiary amine

Overview of Academic Research Trajectories for ETMP

Academic research on ETMP and related hindered amines has explored several distinct trajectories, leveraging the unique properties conferred by its structure.

Organic Synthesis: The primary application of ETMP in research is as a non-nucleophilic base. It is used for selective deprotonation reactions where other bases might lead to undesired side products. Its structural similarity to TMP means it is investigated in contexts where TMP or its lithium salt, lithium tetramethylpiperidide (LiTMP), are used for the metalation of sensitive substrates. chemicalbook.com

Radical Chemistry and Polymer Science: ETMP is structurally related to one of the most well-known stable nitroxide radicals, TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl). ETMP can be oxidized to form the corresponding N-oxyl radical, making it a precursor in studies related to radical chemistry. This connection also places ETMP within the broader class of Hindered Amine Light Stabilizers (HALS), which are used to protect polymers from degradation by scavenging free radicals. chemicalbook.com Furthermore, research has shown that integrating ETMP into polymer nanocomposite systems can enhance the material's dielectric properties. smolecule.com In other polymer applications, hyperbranched epoxy resins incorporating ETMP-related structures have been synthesized, demonstrating advanced shape-memory properties suitable for microelectronic devices and artificial muscles. acs.org

Catalysis and Materials Science: The nitrogen atom in ETMP can act as a ligand, binding to metal centers in catalytic processes. smolecule.com Its bulky nature can influence the stereochemistry and reactivity of the catalyst, opening avenues for its use in designing specialized catalytic systems. Its potential as an intermediate in the development of new pharmaceuticals is also an area of interest, owing to the prevalence of the piperidine scaffold in medicinal chemistry. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2,2,6,6-tetramethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-6-12-10(2,3)8-7-9-11(12,4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYDVOOUHTURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCCC1(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185949
Record name Piperidine, 1-ethyl-2,2,6,6-tetramethyl-
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Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32163-58-9
Record name Piperidine, 1-ethyl-2,2,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032163589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-ethyl-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 2,2,6,6 Tetramethylpiperidine

Synthesis of Precursor 2,2,6,6-Tetramethylpiperidine (B32323)

The foundational precursor, 2,2,6,6-tetramethylpiperidine (TMP), is synthesized through several established routes. These methods focus on constructing the tetramethyl-substituted piperidine (B6355638) ring system.

Hydrazone Cleavage of Triacetonamine (4-oxo-2,2,6,6-tetramethylpiperidine)

A prominent method for synthesizing 2,2,6,6-tetramethylpiperidine is through the Wolff-Kishner reduction of 4-oxo-2,2,6,6-tetramethylpiperidine, commonly known as triacetonamine. This reaction proceeds in two key steps: the formation of a hydrazone followed by its cleavage.

Initially, triacetonamine reacts with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cleavage in the presence of a strong base, such as potassium hydroxide, at elevated temperatures. This process results in the formation of 2,2,6,6-tetramethylpiperidine and the liberation of nitrogen gas. To enhance the efficiency of this reaction, continuous processes have been developed using reactive distillation. In such a setup, the pre-formed hydrazone is continuously added to a distillation column containing a high-boiling solvent and an alkali base. The resulting 2,2,6,6-tetramethylpiperidine is then distilled off as an azeotrope with water, which can lead to significantly increased product yields, often exceeding 90%.

Reaction Stage Key Reagents Conditions Product
Hydrazone FormationTriacetonamine, Hydrazine-Triacetonamine hydrazone
Hydrazone CleavageTriacetonamine hydrazone, Alkali (e.g., KOH)High temperature (>160°C), High-boiling solvent2,2,6,6-Tetramethylpiperidine

Dehydration of Tetraalkylpyridines via Catalytic Approaches

Another synthetic route to 2,2,6,6-tetramethylpiperidine involves the catalytic dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines. chemicalbook.com This process is typically carried out at temperatures exceeding 150°C. chemicalbook.com The reaction utilizes metal oxide or semimetal oxide catalysts to facilitate the removal of a water molecule, leading to the formation of the desired piperidine derivative. chemicalbook.com This method can be performed with the starting material as an aqueous solution, a suspension, or as an atomized melt in the presence of water vapor. chemicalbook.com The choice of catalyst is crucial for optimizing the reaction's efficiency and selectivity towards the final product. chemicalbook.com

Starting Material Catalyst Temperature Product
1,2,3,6-Tetrahydro-2,2,6,6-tetraalkylpyridinesMetal oxide or Semimetal oxide>150°C2,2,6,6-Tetramethylpiperidine

Hydrogenation of Pyridine (B92270) Derivatives

Catalytic hydrogenation of pyridine derivatives also serves as a viable pathway for the synthesis of the 2,2,6,6-tetramethylpiperidine framework. A common starting material for this approach is 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine). The hydrogenation of triacetonamine is typically carried out in the presence of hydrogen gas and a metal catalyst.

For instance, a one-pot synthesis can be employed where acetone and ammonia are first reacted in the presence of a catalyst, such as activated carbon-supported palladium chloride, to form triacetonamine. google.com Subsequently, without isolating the intermediate, hydrogen is introduced into the reactor to facilitate the reduction of the ketone group, yielding 2,2,6,6-tetramethyl-4-piperidinol. google.com This alcohol is a key intermediate that can be further processed to obtain 2,2,6,6-tetramethylpiperidine.

Starting Material Key Reagents Catalyst Intermediate Product
Acetone, AmmoniaHydrogenMetal chloride on activated carbon (e.g., PdCl₂)2,2,6,6-Tetramethyl-4-piperidinol

N-Ethylation Strategies for 1-Ethyl-2,2,6,6-tetramethylpiperidine

Once the 2,2,6,6-tetramethylpiperidine precursor is obtained, the final step is the introduction of an ethyl group at the nitrogen atom. This is typically achieved through N-alkylation reactions.

Reductive Amination of 2,2,6,6-Tetramethyl-4-piperidone

Reductive amination provides a pathway to N-substituted piperidines. In a hypothetical application for the synthesis of this compound, one could envision a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. First, the piperidone could be reduced to 2,2,6,6-tetramethylpiperidine as described previously. Subsequently, the resulting secondary amine could undergo reductive amination with acetaldehyde. This would involve the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride or hydrogen with a catalyst, to yield the N-ethylated product.

A related, documented synthesis is the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia and hydrogen to produce 4-amino-2,2,6,6-tetramethylpiperidine (B32359). wikipedia.org This demonstrates the feasibility of reductive amination on this piperidone system.

Starting Material Reagents Reducing Agent Product
2,2,6,6-TetramethylpiperidineAcetaldehydee.g., Sodium borohydride, H₂/CatalystThis compound

Direct Alkylation of 2,2,6,6-Tetramethylpiperidine with Ethyl Halides

A more direct and common method for N-ethylation is the direct alkylation of 2,2,6,6-tetramethylpiperidine with an ethyl halide, such as ethyl bromide or ethyl iodide. smolecule.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net Common bases used for this purpose include potassium carbonate or sodium bicarbonate. researchgate.net

The reaction is generally performed in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), at room temperature or with gentle heating to drive the reaction to completion. researchgate.net The sterically hindered nature of the nitrogen in 2,2,6,6-tetramethylpiperidine can slow the rate of reaction compared to less hindered amines.

Starting Material Alkylating Agent Base Solvent Product
2,2,6,6-TetramethylpiperidineEthyl bromide or Ethyl iodidePotassium carbonate or Sodium bicarbonateAcetonitrile or DMFThis compound

Electrochemical Alkylation Methodologies

Electrochemical methods offer a unique approach to the N-alkylation of secondary amines, potentially providing a greener and more controlled alternative to conventional chemical methods. The synthesis of this compound via electrochemical alkylation would likely proceed through the anodic oxidation of the parent amine, 2,2,6,6-tetramethylpiperidine.

The proposed mechanism involves the initial one-electron oxidation of the secondary amine at the anode to form a radical cation. This reactive intermediate can then be deprotonated to yield a neutral aminyl radical. Subsequent reaction pathways can lead to the formation of an iminium ion, which is then susceptible to nucleophilic attack. In the context of N-ethylation, the ethyl group could be introduced from the solvent or a supporting electrolyte containing an ethyl moiety, or through a subsequent chemical reaction with an ethylating agent.

A related study on the anodic oxidation of 2,2,6,6-tetramethylpiperidine in acetonitrile has shown the formation of N-cyanomethylated products rsc.org. This suggests that the solvent can act as a source of the alkyl group, following the electrochemical generation of a reactive intermediate from the amine. By analogy, employing an ethyl-containing solvent or electrolyte under suitable electrochemical conditions could potentially lead to the desired N-ethyl derivative. However, specific data on the direct electrochemical ethylation of 2,2,6,6-tetramethylpiperidine, including yields and optimal conditions, is not extensively documented in the reviewed literature.

The electrosynthesis of highly hindered secondary alkyl diamines has been successfully performed, demonstrating the feasibility of forming C-N bonds under mild electrochemical conditions nih.gov. The proposed electrocatalytic mechanism involves the propagation of free radical species, with the amine radical cation acting as a key initiator nih.gov. This precedent supports the potential for developing a similar electrochemical protocol for the synthesis of this compound.

Coupling Reactions with Acyl Chlorides for Derivative Synthesis

The derivatization of this compound through coupling reactions with acyl chlorides is a potential route to novel functionalized compounds. However, the high steric hindrance of the tetramethylpiperidine (B8510282) ring presents significant challenges to this approach.

Research on the acylation of the parent compound, 2,2,6,6-tetramethylpiperidine, has shown that reaction with acyl chlorides such as carbonyl dichloride, acetic anhydride, or acetyl chloride can lead to ring fission researchgate.netrsc.org. This undesired side reaction results in the formation of acyclic N-acylated trimethylhexenyl derivatives. The strain within the piperidine ring, exacerbated by the bulky methyl groups, is likely released upon acylation of the nitrogen atom.

Despite this challenge, it has been demonstrated that under modified conditions, 1-acetyl-2,2,6,6-tetramethylpiperidine can be synthesized from the reaction with acetyl chloride researchgate.netrsc.org. This suggests that with careful control of reaction parameters such as temperature, solvent, and the nature of the acyl chloride, N-acylation may be achieved while minimizing ring-opening. It is plausible that this compound would exhibit similar reactivity, making the synthesis of its N-acyl derivatives a delicate process requiring significant optimization to suppress the competing ring fission pathway. The steric bulk of the N-ethyl group in the target compound might further influence the propensity for ring opening compared to the N-H of the parent piperidine.

Industrial-Scale Production Techniques and Optimization

The large-scale production of this compound, a key intermediate for hindered amine light stabilizers (HALS), necessitates efficient and scalable synthetic methodologies wikipedia.org. Continuous flow processes and effective solvent management are crucial aspects of optimizing industrial synthesis.

Continuous Flow Alkylation Processes

Continuous flow chemistry offers several advantages over traditional batch processing for the industrial synthesis of amines, including enhanced heat and mass transfer, improved safety, and the potential for automation and higher throughput purdue.edu. The N-alkylation of secondary amines is well-suited for implementation in a continuous flow setup.

A typical continuous flow process for the synthesis of this compound would involve pumping a solution of 2,2,6,6-tetramethylpiperidine and an ethylating agent (e.g., ethyl halide or diethyl sulfate) through a heated reactor. The use of a packed-bed reactor containing a solid-supported base or catalyst can facilitate the reaction and simplify downstream purification.

Studies on the continuous flow synthesis of N-methyl secondary amines from alkyl mesylates and epoxides have demonstrated the production of several grams of product per hour with high yields (up to 88%) vapourtec.comresearchgate.net. These processes often include in-line workup and purification steps, leading to a streamlined and efficient manufacturing process vapourtec.comresearchgate.net. Similar principles can be applied to the N-ethylation of 2,2,6,6-tetramethylpiperidine, with optimization of parameters such as temperature, pressure, flow rate, and stoichiometry to maximize conversion and selectivity.

Solvent Recovery and Efficiency in Large-Scale Synthesis

In any large-scale chemical synthesis, solvent recovery and recycling are critical for economic viability and environmental sustainability. The production of hindered amines like this compound is no exception. Common solvents used in N-alkylation reactions include polar aprotic solvents like acetonitrile or dimethylformamide, or less polar solvents like toluene.

Several techniques can be employed for solvent recovery in an industrial setting:

Distillation: This is one of the most common methods for separating solvents from reaction mixtures based on differences in boiling points.

Pervaporation and Vapor Permeation: These membrane-based processes are effective for dehydrating organic solvents or breaking azeotropes, which can be particularly useful when water is a byproduct of the reaction or present in the solvent.

Adsorption: Using materials like activated carbon or molecular sieves can remove impurities from a solvent, allowing for its reuse.

The choice of solvent recovery method depends on the specific solvent used, the nature of the impurities, and economic considerations. For the synthesis of HALS and their intermediates, optimizing solvent recovery can significantly reduce production costs and the environmental footprint of the manufacturing process.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on factors such as the desired scale of production, cost considerations, and the required purity of the final product.

Evaluation of Yield, Stereochemical Control, and Scalability

A qualitative comparison of the discussed synthetic routes is presented below:

Synthetic RoutePotential YieldStereochemical ControlScalabilityKey AdvantagesKey Disadvantages
Direct Alkylation Moderate to HighNot Applicable (achiral product)HighWell-established chemistry, suitable for large-scale production.Can lead to over-alkylation (quaternary salt formation), may require harsh conditions.
Reductive Amination HighNot Applicable (achiral product)HighOften provides high selectivity for the desired amine.Requires a carbonyl precursor and a reducing agent.
Electrochemical Alkylation VariableNot Applicable (achiral product)Moderate to HighPotentially milder conditions, avoids bulk chemical oxidants/reductants.May require specialized equipment, mechanism and yields for this specific reaction are not well-documented.
Continuous Flow Process HighNot Applicable (achiral product)HighExcellent process control, high throughput, enhanced safety.Requires initial investment in specialized equipment.

Yield: Direct alkylation and reductive amination are generally high-yielding methods for the synthesis of amines. Continuous flow processes, when optimized, can also achieve high yields and throughput vapourtec.comresearchgate.net. The potential yield of electrochemical alkylation for this specific product is less certain due to a lack of specific data.

Stereochemical Control: For the synthesis of this compound, which is an achiral molecule, stereochemical control is not a relevant consideration. However, for the synthesis of chiral derivatives of this compound, the choice of synthetic route would be critical in establishing the desired stereochemistry.

Scalability: Direct alkylation and reductive amination are well-established and highly scalable methods used in industrial chemical production. Continuous flow processes are also inherently scalable by extending the operation time or by "scaling out" (using multiple reactors in parallel) nih.gov. The scalability of electrochemical synthesis is an active area of research, with techno-economic analyses suggesting its potential for modular and distributed production osti.govresearchgate.netdigitellinc.com. The economic feasibility of electrochemical routes is often closely tied to the cost of electricity osti.govresearchgate.net.

Economic and Environmental Considerations in Academic Synthesis Design

In the context of academic synthesis, economic and environmental factors, often encapsulated by the principles of green chemistry, are increasingly influential in the selection of synthetic routes. Key considerations include the cost and availability of starting materials, the efficiency of the reaction in terms of atom economy, the use of hazardous reagents and solvents, and the energy consumption of the process.

Modern green chemistry approaches favor the use of more benign alkylating agents like diethyl sulfate or ethanol, although the latter often requires a catalyst and higher energy input. The use of microwave irradiation has been explored as a way to reduce reaction times and potentially improve energy efficiency in N-alkylation reactions nih.gov. The ideal solvent for such a synthesis would be non-toxic, renewable, and easily recyclable. Water is an attractive green solvent, and studies on N-alkylation of amines in aqueous media under microwave irradiation have shown promise for the direct formation of tertiary amines nih.gov.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound predominantly involves the N-alkylation of 2,2,6,6-tetramethylpiperidine. This reaction is a classic example of a nucleophilic substitution, and its mechanism is heavily influenced by the steric hindrance around the nitrogen atom.

Steric Effects on Alkylation Reaction Mechanisms (e.g., SN2 vs. Elimination)

The nitrogen atom in 2,2,6,6-tetramethylpiperidine is flanked by four methyl groups, creating a highly crowded steric environment. This significant steric hindrance dramatically influences the course of alkylation reactions. The primary mechanism for the N-alkylation of amines is the bimolecular nucleophilic substitution (SN2) reaction. However, for an SN2 reaction to occur, the nucleophile (the amine) must be able to approach the electrophilic carbon of the alkylating agent from the backside.

The bulky tetramethylpiperidine ring can impede this backside attack, making the SN2 reaction slower than for less hindered amines. This steric hindrance also plays a crucial role in the competition between substitution (SN2) and elimination (E2) reactions, especially when using secondary or tertiary alkyl halides as alkylating agents. However, with a primary alkyl halide like ethyl bromide or ethyl iodide, the SN2 pathway is generally favored as the electrophilic carbon is relatively unhindered.

The more sterically hindered a base is, the more likely it is to act as a base in an elimination reaction rather than as a nucleophile in a substitution reaction. While 2,2,6,6-tetramethylpiperidine is a strong base, its steric bulk makes it a poor nucleophile. In the case of ethylation, the substrate is a primary alkyl halide, which is less prone to elimination reactions. Therefore, despite the steric hindrance of the amine, the SN2 pathway is the predominant mechanism for the formation of this compound.

Computational studies on related systems have shown that increasing methyl substitution on the α-carbon of the alkyl halide increases the SN2 energy barrier due to steric repulsion, while it can decrease the E2 energy barrier nih.gov. For the reaction of a fluoride ion with a series of alkyl chlorides, it was found that as the degree of methyl substitution on the α-carbon increases, the E2 channel becomes more competitive and dominant nih.gov.

Role of Molecular Dynamics Simulations in Elucidating Reaction Barriers

For SN2 reactions, MD simulations can be used to calculate the potential energy surface and identify the minimum energy pathway from reactants to products. This allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. In the context of the ethylation of the sterically hindered 2,2,6,6-tetramethylpiperidine, MD simulations could be particularly valuable for visualizing the steric clashes that occur during the approach of the ethyl halide and for quantifying the energetic penalty associated with this steric hindrance.

Furthermore, these simulations can help to elucidate the subtle balance between the SN2 and E2 pathways by comparing the activation barriers for both reaction channels under various conditions. By modeling the reaction in different solvents, it is also possible to understand the role of solvent molecules in stabilizing or destabilizing the transition states of both pathways.

Analysis of Byproduct Formation and Mitigation Strategies

A common issue in the N-alkylation of amines is over-alkylation, where the initially formed secondary or tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt. In the synthesis of this compound, this would correspond to the formation of the 1,1-Diethyl-2,2,6,6-tetramethylpiperidinium salt.

The likelihood of over-alkylation depends on the relative nucleophilicity of the starting amine and the product amine. In many cases, the product tertiary amine is more nucleophilic than the starting secondary amine, leading to a higher rate of the second alkylation. However, the significant steric hindrance in this compound is expected to substantially decrease its nucleophilicity, thereby reducing the rate of a second ethylation.

Mitigation Strategies for Over-alkylation:

Stoichiometric Control: A common strategy to minimize over-alkylation is to use a stoichiometric excess of the starting amine (2,2,6,6-tetramethylpiperidine) relative to the ethylating agent. This increases the probability that the ethylating agent will react with the more abundant starting amine rather than the product.

Slow Addition of Alkylating Agent: Adding the ethylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, further favoring the reaction with the more concentrated starting amine.

Choice of Reaction Conditions: The choice of solvent and temperature can also influence the selectivity of the reaction. Optimizing these parameters can help to favor the desired mono-alkylation product.

Another potential byproduct can arise from elimination reactions (E2), which would lead to the formation of ethene and the protonated starting amine. As discussed earlier, the use of a primary alkyl halide like an ethyl halide minimizes this side reaction.

The table below summarizes potential byproducts and strategies for their mitigation.

ByproductFormation PathwayMitigation Strategies
1,1-Diethyl-2,2,6,6-tetramethylpiperidinium saltOver-alkylation (SN2)Use of excess 2,2,6,6-tetramethylpiperidine, slow addition of ethylating agent, optimization of reaction conditions.
Ethene and 2,2,6,6-tetramethylpiperidinium saltElimination (E2)Use of a primary ethylating agent (e.g., ethyl bromide, ethyl iodide).

Electrochemical Activation Mechanisms for Reactive Intermediate Generation

Electrochemical methods offer a green and often highly selective alternative to traditional synthetic methods. In the context of synthesizing this compound, electrochemical approaches could be employed to generate reactive intermediates that facilitate the N-alkylation reaction.

One possible electrochemical strategy involves the generation of α-aminoalkyl radicals from a tertiary amine that can then act as a halogen-atom transfer (XAT) reagent to activate an alkyl iodide acs.org. While this specific application is for C-C bond formation, the principle of generating reactive radical intermediates electrochemically is relevant.

A more direct approach would be the electrochemical synthesis of the tertiary amine from the secondary amine precursor. Electrochemical methods have been developed for the synthesis of hindered primary and secondary amines, often involving a proton-coupled electron transfer mechanism nih.govacs.org. These methods typically involve the reduction of iminium salts or related species.

For the N-ethylation of 2,2,6,6-tetramethylpiperidine, a hypothetical electrochemical mechanism could involve the following steps:

Deprotonation of the Amine: The secondary amine could be deprotonated at the cathode to generate the corresponding amide anion.

Nucleophilic Attack: The highly nucleophilic amide anion would then react with an ethylating agent present in the electrolyte solution.

Alternatively, the electrochemical cell could be used to generate a reactive ethyl species. For instance, the reduction of an ethyl halide at the cathode could produce an ethyl radical or an ethyl anion, which could then react with the 2,2,6,6-tetramethylpiperidine.

Electrochemical methods can offer several advantages, including mild reaction conditions, high selectivity, and the avoidance of stoichiometric chemical oxidants or reductants, which aligns with the principles of green chemistry. The precise control over the electrode potential can allow for the selective generation of the desired reactive intermediates, potentially minimizing byproduct formation.

Chemical Reactivity, Mechanistic Studies, and Intermolecular Interactions of Etmp

Basicity and Steric Hindrance Effects on Reactivity

The reactivity of ETMP is fundamentally governed by a combination of its electronic and steric properties. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. However, the surrounding four methyl groups on the piperidine (B6355638) ring create significant steric congestion, which modulates its basicity and dramatically reduces its nucleophilicity.

ETMP is classified as a hindered base, a category of organic bases that are sterically bulky around the basic center. This steric bulk is the primary reason for its high selectivity in chemical reactions. While the nitrogen lone pair is available for abstracting protons (acting as a Brønsted-Lowry base), the steric shield created by the four methyl groups and the N-ethyl group physically obstructs the nitrogen from approaching and attacking electrophilic carbon centers. chemicalbook.com This characteristic makes ETMP an excellent non-nucleophilic base, favoring deprotonation over nucleophilic substitution or addition reactions.

The basicity of ETMP is comparable to other tertiary amines, though precise pKa values are not extensively documented in the literature. For comparison, the parent compound, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has a pKa of its conjugate acid of approximately 11.1. chemicalbook.comwikipedia.org The presence of the N-ethyl group in ETMP is expected to slightly increase the electron density on the nitrogen atom through an inductive effect, which would marginally enhance its basicity compared to TMP. However, the steric environment remains the dominant factor controlling its reactivity.

Table 1: Comparison of Properties of Hindered Bases

Compound Abbreviation pKa of Conjugate Acid Key Features
1-Ethyl-2,2,6,6-tetramethylpiperidine ETMP Not widely reported Tertiary amine, high steric hindrance
2,2,6,6-Tetramethylpiperidine TMP ~11.1 Secondary amine, high steric hindrance
Lithium Diisopropylamide LDA ~36 Highly basic, sterically hindered

Note: The pKa values can vary slightly depending on the solvent and measurement conditions.

The pronounced steric hindrance of ETMP is instrumental in directing the course of chemical reactions and minimizing undesired side reactions. In many organic transformations, a strong base is required to deprotonate a substrate and form a reactive intermediate. However, if the base is also a good nucleophile, it can compete with the desired reaction pathway by attacking electrophilic sites in the starting materials or products.

ETMP's non-nucleophilic nature effectively mitigates this issue. For instance, in the formation of enolates from carbonyl compounds, ETMP can selectively abstract an α-proton without adding to the carbonyl carbon. This is particularly advantageous when dealing with sensitive substrates that are prone to nucleophilic attack or subsequent side reactions. The bulky nature of ETMP can also influence the regioselectivity of deprotonation, often favoring the abstraction of a less sterically hindered proton, leading to the formation of the kinetic enolate. wikipedia.org

Deprotonation Reactions Catalyzed by this compound

ETMP is a valuable reagent for deprotonation reactions where a strong, non-nucleophilic base is required. It can selectively remove protons from various acidic carbon atoms, facilitating the formation of carbanions and other reactive intermediates.

ETMP is effective in deprotonating carbon acids, such as ketones, esters, and nitriles, at the α-position to the functional group. The resulting carbanion, typically an enolate or a related species, can then participate in a variety of subsequent carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) reactions. The selectivity of ETMP ensures that the deprotonation occurs without competing nucleophilic addition to the carbonyl or cyano group.

The choice of a hindered base like ETMP is crucial when the substrate or the subsequent electrophile is sensitive to nucleophilic attack. For example, in the deprotonation of an ester, a less hindered base like an alkoxide could lead to transesterification as a side reaction. The steric bulk of ETMP prevents this, ensuring that only the desired deprotonation takes place.

ETMP can be employed in the synthesis of silyl (B83357) enol ethers and silylketene acetals. These are versatile intermediates in organic synthesis, serving as nucleophiles in reactions such as Mukaiyama aldol and Michael additions. The formation of a silyl enol ether typically involves the deprotonation of a ketone or aldehyde to form an enolate, which is then trapped with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org

In this two-step process, ETMP can act as the base to generate the enolate. The non-nucleophilic character of ETMP is again crucial, as it does not react with the silyl halide. The use of a hindered base can also influence the regioselectivity of silyl enol ether formation from unsymmetrical ketones, often favoring the kinetic product. Similarly, ETMP can facilitate the formation of silylketene acetals from esters.

Table 2: Illustrative Example of Silyl Enol Ether Formation

Substrate Base Silylating Agent Product Regioselectivity
2-Methylcyclohexanone ETMP TMSCl 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene Kinetic Product

Note: The regioselectivity is dependent on reaction conditions such as temperature and solvent.

While ETMP itself is a moderately strong base, its deprotonated form, lithium 1-ethyl-2,2,6,6-tetramethylpiperidide (LiETMP), would be a significantly stronger, non-nucleophilic base. This lithium amide would be analogous to the widely used lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which is prepared by treating TMP with an organolithium reagent like n-butyllithium. wikipedia.orgorgsyn.org

LiTMP is known for its exceptional ability to deprotonate a wide range of substrates, including those with very weakly acidic protons, and for its utility in directed ortho-metalation reactions. nih.govnih.govresearchgate.net Due to its steric bulk, LiTMP exhibits high regioselectivity, often deprotonating at the most accessible site. nih.govnih.gov It is also less prone to aggregation than other lithium amides like lithium diisopropylamide (LDA), which can influence its reactivity. wpmucdn.com

By analogy, LiETMP would be expected to exhibit similar or even enhanced reactivity due to the electronic contribution of the N-ethyl group. The preparation of LiETMP would follow a similar procedure to that of LiTMP, involving the deprotonation of ETMP with an organolithium reagent. Such a reagent would be highly valuable for the metalation of sensitive substrates where other strong bases might cause decomposition or side reactions. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
This compound ETMP
2,2,6,6-Tetramethylpiperidine TMP
Lithium 1-ethyl-2,2,6,6-tetramethylpiperidide LiETMP
Lithium 2,2,6,6-tetramethylpiperidide LiTMP
Lithium Diisopropylamide LDA
N,N-Diisopropylethylamine DIPEA

Oxidation Reactions and Nitroxide Radical Formation

The sterically hindered nature of this compound (ETMP) significantly influences its oxidation chemistry. The presence of four methyl groups adjacent to the nitrogen atom prevents typical amine oxidation pathways and instead facilitates the formation of a stable aminoxyl radical.

Pathways to this compound-1-oxyl (TEMPO-type) Radicals

The oxidation of ETMP leads to the formation of this compound-1-oxyl, a stable nitroxide radical analogous to the well-known (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO. researchgate.net This transformation involves the conversion of the tertiary amine into a persistent radical species where the unpaired electron is delocalized between the nitrogen and oxygen atoms.

The synthesis of such nitroxides from their parent piperidine derivatives is a well-established process. researchgate.net A common and effective method involves the oxidation of the amine using hydrogen peroxide (H₂O₂) in the presence of a catalyst. Divalent metal salts, such as those of alkaline earth metals or zinc, are often employed to catalyze this oxidation. organic-chemistry.org The reaction is typically carried out in an aqueous solution or suspension, with the temperature maintained between 40°C and 90°C. organic-chemistry.org The molar ratio of the amine to hydrogen peroxide is a critical parameter, generally ranging from 1:1 to 1:5. organic-chemistry.org

Applications of Derived Nitroxide Radicals in Organic Synthesis

Nitroxide radicals derived from the 2,2,6,6-tetramethylpiperidine scaffold are exceptionally versatile reagents and catalysts in modern organic synthesis. nih.gov Their stability and unique redox properties enable a wide range of chemical transformations. wikipedia.org

One of the most prominent applications is in the catalytic oxidation of alcohols. wikipedia.org In these reactions, the nitroxide radical is the active catalyst, while a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach), regenerates the active N-oxoammonium salt species. researchgate.netwikipedia.org This system allows for the highly selective and efficient conversion of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, tolerating a variety of other functional groups. nih.gov With modifications to the oxidant system, primary alcohols can be further oxidized to carboxylic acids. researchgate.net

Beyond alcohol oxidation, these stable radicals serve as mediators in controlled radical polymerization, a technique known as Nitroxide-Mediated Polymerization (NMP). researchgate.netbohrium.com This allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. Other significant applications include their use as spin-labels for studying biological systems with electron spin resonance spectroscopy and as components in organic radical batteries. bohrium.com

Application AreaDescriptionKey Features
Catalytic Oxidation of AlcoholsOxidizes primary alcohols to aldehydes and secondary alcohols to ketones. Can be adapted to form carboxylic acids.High selectivity, mild reaction conditions, broad functional group tolerance. wikipedia.orgnih.gov
Nitroxide-Mediated Polymerization (NMP)Controls the polymerization of vinyl monomers to produce polymers with defined structures and low polydispersity."Living"/controlled polymerization, synthesis of block copolymers. researchgate.netbohrium.com
Aerobic Oxidation CatalysisUsed in conjunction with transition metals (e.g., copper, ruthenium) to catalyze aerobic oxidations. researchgate.netUtilizes molecular oxygen as the terminal oxidant, promoting sustainable chemistry. google.com
Biochemical ProbesEmployed as spin-labels and structural probes in conjunction with electron spin resonance (ESR) spectroscopy. researchgate.netProvides information on the structure and dynamics of biological macromolecules.

Other Characteristic Chemical Transformations

Beyond oxidation to nitroxide radicals, this compound exhibits reactivity characteristic of a sterically hindered tertiary amine, including N-alkylation, protonation, and specific dealkylation reactions.

N-Alkylation Reactions Leading to Quaternary Ammonium (B1175870) Salts

As a tertiary amine, ETMP can undergo N-alkylation reactions. google.com In this process, the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) to form a quaternary ammonium salt. acs.org These compounds feature a positively charged nitrogen atom bonded to four organic substituents.

The reaction involves the direct displacement of a halide from the alkylating agent. The resulting product is an ionic salt, which often exhibits significantly different physical properties, such as increased water solubility and higher melting points, compared to the parent tertiary amine. The synthesis of these salts can be achieved under various conditions, with modern methods sometimes employing microwave irradiation to accelerate the reaction.

Protonation Behavior in Acidic Media

The lone pair of electrons on the nitrogen atom of ETMP imparts Brønsted-Lowry basicity to the molecule. In the presence of an acid, ETMP can accept a proton (H⁺) to form the corresponding conjugate acid, the 1-ethyl-2,2,6,6-tetramethylpiperidinium ion. google.com

R₃N + H-A ⇌ [R₃NH]⁺ + A⁻

Reduction to Secondary Amines under Specific Conditions

The conversion of a tertiary amine like ETMP to a secondary amine requires the cleavage of a carbon-nitrogen bond, a process known as N-dealkylation. researchgate.net This transformation is synthetically valuable but can be challenging due to the stability of the C-N bond. Several methods have been developed to achieve this, effectively removing the N-ethyl group from ETMP to yield the parent secondary amine, 2,2,6,6-tetramethylpiperidine.

One of the classic methods is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN). The tertiary amine reacts with BrCN to form a quaternary cyanoammonium intermediate, which then fragments to yield a cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide furnishes the secondary amine.

A widely used alternative involves chloroformate reagents , such as vinyl chloroformate or α-chloroethyl chloroformate. These reagents react with the tertiary amine to form a carbamate (B1207046) intermediate, which can be cleaved under milder conditions (e.g., with acid or methanolysis) to release the secondary amine salt.

More recently, catalytic approaches have been developed, including methods using transition metals (e.g., palladium, copper) and photoredox catalysis . google.com Photoredox methods are particularly noteworthy as they often proceed under mild, aerobic conditions with high functional group tolerance. google.com

N-Dealkylation MethodKey Reagent(s)IntermediateGeneral Conditions
Von Braun ReactionCyanogen Bromide (BrCN)CyanamideInert solvent (e.g., chloroform), followed by hydrolysis or reduction.
Chloroformate MethodVinyl or α-Chloroethyl ChloroformateCarbamateReaction with chloroformate followed by a cleavage step (e.g., acid, alcohol).
Photoredox CatalysisPhotocatalyst (e.g., Iridium complex), Light, Air (O₂)Iminium IonMild, aerobic conditions, high functional group tolerance. google.com
Transition-Metal CatalysisPd, Cu, or Ru catalysts; OxidantVaries with catalystOften oxidative conditions.

Mechanistic Insights into this compound-Mediated Reactions

This compound (ETMP) is a sterically hindered amine, a structural feature that profoundly dictates its chemical reactivity. Unlike less bulky amines, ETMP functions primarily as a strong, non-nucleophilic base. Its significant steric bulk around the nitrogen atom impedes its ability to act as a nucleophile in many reactions, while the basic nitrogen lone pair remains accessible for abstracting protons. This characteristic makes it a selective reagent in organic synthesis for deprotonation reactions where competing nucleophilic attack must be avoided.

Computational Chemistry Approaches to Reaction Mechanisms

The elucidation of reaction mechanisms involving ETMP and similar hindered bases heavily relies on computational chemistry, particularly Density Functional Theory (DFT). These theoretical studies provide invaluable insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally.

Computational investigations of reactions mediated by hindered piperidines typically employ DFT methods, such as B3LYP or M06-2X functionals, with appropriate basis sets (e.g., 6-31G(d,p) or larger) to accurately model the electronic structure and energetics of reactants, intermediates, transition states, and products. For instance, a DFT study on the metabolism of the parent compound, 2,2',6,6'-tetramethylpiperidine, by the active species of cytochrome P450 enzymes, successfully mapped the potential energy surface for N-H bond activation, revealing a hydrogen atom transfer (HAT) character. rsc.org

For an ETMP-mediated deprotonation reaction, a computational approach would involve:

Locating Stationary Points: Optimization of the three-dimensional structures of the reactants (ETMP and the acidic substrate), the transition state for the proton transfer, and the resulting products (protonated ETMP and the conjugate base of the substrate).

Transition State Search: Identifying the transition state structure connecting reactants and products. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the N-H bond forming and the C-H bond breaking).

These computational models allow chemists to rationalize the selectivity of ETMP as a base and to predict how changes in the substrate or reaction conditions will affect the reaction rate and outcome.

Experimental Kinetic Studies and Transition State Analysis

Experimental kinetic studies are essential for validating the mechanisms proposed by computational models and for quantifying the reactivity of bases like ETMP. Such studies typically involve monitoring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, temperature) to determine the rate law and activation parameters.

The rate of a reaction involving ETMP as a base can often be described by a second-order rate law: Rate = k [ETMP] [Substrate]

Where k is the second-order rate constant. By measuring the rate constant at different temperatures, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined using the Eyring equation. These parameters provide insight into the transition state. wikipedia.org For hindered bases like ETMP, a highly negative entropy of activation would suggest a well-ordered, constrained transition state, which is expected due to the steric demands of the interacting molecules.

Transition state analysis combines experimental kinetic data, including kinetic isotope effects (KIEs), with theoretical models to construct a detailed picture of the transition state structure. wikipedia.org For an ETMP-mediated proton abstraction, substituting a hydrogen atom with deuterium (B1214612) at the acidic position of the substrate would be expected to produce a significant primary KIE (kH/kD > 1), indicating that the C-H bond is being broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.

Reaction TypeAmine BaseSubstrateSolventRate Constant (k)Activation Energy (Ea) (kJ/mol)
Nucleophilic SubstitutionPiperidineEthyl ThiopicrateDMSOVaries with concentrationNot specified
Multi-component ReactionAniline4-MethylbenzaldehydeEthanol93.1 min⁻¹ (k_obs)46.9
Multi-component ReactionAniline4-MethylbenzaldehydeMethanolLower than in ethanol104.2

Investigation of Nucleophilic Attack Pathways and Electrophile Targets

The defining characteristic of ETMP is its sterically hindered nitrogen atom, which renders it a poor nucleophile but an effective base. The four methyl groups at the 2 and 6 positions, along with the N-ethyl group, form a protective shield around the nitrogen's lone pair of electrons.

This steric hindrance raises the energy of the transition state for nucleophilic attack on an electrophilic carbon center. Consequently, bimolecular nucleophilic substitution (SN2) reactions involving ETMP as the nucleophile are generally disfavored and slow compared to reactions with less hindered amines like piperidine or diethylamine. nih.gov

The primary electrophilic target for ETMP is an acidic proton. In organic synthesis, it is used to deprotonate a wide range of substrates, including:

Carbonyl compounds to form enolates.

Terminal alkynes.

Alcohols and thiols.

The selectivity of ETMP lies in its ability to abstract a proton without engaging in side reactions, such as addition to a carbonyl group, which is a common issue with smaller, more nucleophilic amine bases. While ETMP can participate in nucleophilic substitution, for instance, in the N-ethylation of 2,2,6,6-tetramethylpiperidine itself using an ethyl halide, its utility in synthesis is overwhelmingly centered on its role as a hindered base.

Interactions with Biological Macromolecules and Enzymes

The interaction of piperidine-containing compounds with biological systems is an area of significant pharmacological interest. As a lipophilic tertiary amine, ETMP has the potential to interact with various enzymes, most notably the cytochrome P450 (CYP) superfamily, which is central to drug metabolism.

Interaction with Cytochrome P450 Enzymes and Mechanistic Implications

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics, including many drugs. nih.gov The metabolism of piperidine-containing drugs is well-documented and often involves the CYP system. For tertiary amines like ETMP, several metabolic pathways are plausible, primarily catalyzed by CYP isoforms such as CYP3A4 and CYP2D6. nih.govresearchgate.net

Potential metabolic transformations for ETMP include:

N-dealkylation: The removal of the ethyl group to yield 2,2,6,6-tetramethylpiperidine. This is a very common pathway for tertiary and secondary amines. The mechanism typically involves an initial single-electron transfer (SET) from the nitrogen to the highly reactive ferryl-oxo species (Compound I) of the P450 active site, followed by hydrogen atom abstraction from the α-carbon of the ethyl group, leading to the formation of an iminium ion intermediate that is subsequently hydrolyzed.

Ring Oxidation: Hydroxylation at one of the carbon atoms of the piperidine ring, likely at the C-3 or C-4 position, which is sterically more accessible than the highly substituted C-2 and C-6 positions.

N-oxidation: Formation of an N-oxide, although this is generally a less common pathway for sterically hindered amines.

Computational studies on the parent compound, 2,2,6,6'-tetramethylpiperidine, have shown that its metabolism by P450 is initiated by N-H bond activation. rsc.org For ETMP, the analogous initial step would be the activation of a C-H bond on the N-ethyl group or the piperidine ring. The specific metabolites formed would depend on the precise orientation of ETMP within the active site of a given CYP isoform, which is governed by factors like shape complementarity and specific amino acid interactions. nih.gov

Competitive Inhibition of Specific Cytochrome P450 Isoforms (e.g., CYP3A4)

Drug-drug interactions frequently arise from the inhibition of CYP enzymes. biomolther.org One drug (the inhibitor) can decrease the metabolic clearance of another co-administered drug (the substrate), leading to elevated plasma concentrations and potential toxicity. Inhibition can be reversible (competitive, non-competitive) or irreversible.

Many amine-containing drugs are known inhibitors of CYP enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of clinically used drugs. nih.govfrontiersin.org Inhibition by amines can occur through several mechanisms. Competitive inhibition happens when the amine directly competes with the substrate for binding to the enzyme's active site.

Furthermore, many tertiary amines are known to be mechanism-based inhibitors. In this process, the P450 enzyme metabolizes the amine to a reactive intermediate, such as a nitrosoalkane, which then forms a stable, quasi-irreversible complex with the ferrous heme iron of the enzyme. nih.gov This results in a time- and concentration-dependent inactivation of the enzyme. Given that ETMP is a tertiary amine, it is plausible that it could act as a competitive or mechanism-based inhibitor of CYP3A4.

An in vitro study to assess the inhibitory potential of ETMP would typically involve incubating human liver microsomes or recombinant CYP3A4 with a known fluorescent or chromogenic substrate in the presence of varying concentrations of ETMP. The concentration of ETMP that causes 50% inhibition of the substrate's metabolism (the IC₅₀ value) would then be determined. A low IC₅₀ value would indicate potent inhibition.

CompoundCYP IsoformInhibition TypeIC₅₀ Value
KetoconazoleCYP3A4Competitive0.02 - 0.2 µM
ErythromycinCYP3A4Mechanism-Based17 - 80 µM
ClotrimazoleCYP3A4Competitive0.01 - 0.1 µM
This compound CYP3A4 Not Reported Not Reported

This table presents IC₅₀ values for known inhibitors of CYP3A4 to provide context for the kind of data obtained in inhibition studies. No experimental inhibition data for ETMP on CYP3A4 is available in the cited literature.

Advanced Spectroscopic and Computational Characterization of 1 Ethyl 2,2,6,6 Tetramethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Ethyl-2,2,6,6-tetramethylpiperidine, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and tetramethylpiperidine (B8510282) moieties. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH3) of the ethyl group. The four methyl groups on the piperidine (B6355638) ring at positions 2 and 6 are chemically equivalent and will give rise to a sharp singlet. The methylene protons of the piperidine ring at positions 3, 4, and 5 will appear as multiplets.

Based on spectral data of similar piperidine derivatives, the predicted chemical shifts are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-N-CH₂ -CH₃~2.4 - 2.6Quartet (q)
-N-CH₂-CH₃ ~1.0 - 1.2Triplet (t)
-C(CH₃)₂~1.1 - 1.3Singlet (s)
Piperidine -CH₂- (positions 3, 5)~1.4 - 1.6Multiplet (m)
Piperidine -CH₂- (position 4)~1.5 - 1.7Multiplet (m)

¹³C NMR for Carbon Skeleton and Substituent Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will confirm the presence of the ethyl group and the substituted piperidine ring.

Predicted ¹³C NMR chemical shifts are summarized in the table below, based on analogous structures:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C -N (Ethyl, CH₂)~45 - 50
C H₃ (Ethyl)~12 - 15
C (CH₃)₂ (Piperidine, C2, C6)~55 - 60
C(C H₃)₂ (Piperidine)~30 - 35
Piperidine C H₂ (C3, C5)~40 - 45
Piperidine C H₂ (C4)~17 - 20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₁H₂₃N), the molecular weight is 169.31 g/mol . uvic.casmolecule.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 169. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for hindered amines like this would involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 154, or the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 140.

Loss of the N-substituent: Cleavage of the N-ethyl bond can also occur, leading to a fragment corresponding to the tetramethylpiperidine cation.

Predicted major fragments in the mass spectrum are listed below:

m/zProposed Fragment
169[M]⁺ (Molecular Ion)
154[M - CH₃]⁺
140[M - C₂H₅]⁺

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will be characterized by the vibrational modes of its aliphatic C-H and C-N bonds.

Key expected absorption bands are:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950 - 2850C-H stretchingAlkane (CH₃, CH₂)
1470 - 1450C-H bendingAlkane (CH₂)
1380 - 1365C-H bendingAlkane (CH₃)
1250 - 1020C-N stretchingAliphatic amine

The absence of a significant N-H stretching band in the region of 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine.

Advanced Computational Chemistry Methodologies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural, electronic, and reactivity features of molecules like this compound. nih.gov This approach allows for the optimization of molecular geometry and the calculation of various quantum chemical parameters. nih.gov

A key aspect of DFT analysis involves the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. nih.gov Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) surfaces. These maps visualize the electron density distribution on the molecular surface, identifying sites that are most susceptible to electrophilic and nucleophilic attack, thereby predicting the molecule's chemical reactivity. nih.govnih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand stereoelectronic interactions within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a "virtual molecular microscope," providing detailed insights into the dynamical properties and conformational behavior of molecules at an atomistic level. nih.govnih.gov For a flexible molecule like this compound, which contains a six-membered piperidine ring, MD simulations can be employed to explore its conformational landscape. nih.govresearchgate.net

These simulations track the trajectory of atoms over time, allowing for the analysis of structural changes and intermolecular interactions. nih.gov Key metrics calculated from MD trajectories include the root mean squared deviation (RMSD), which measures the deviation from a reference structure, and the root mean squared fluctuation (RMSF), which quantifies the fluctuation of individual atoms or residues. mdpi.com By performing simulations in different solvents or environments, one can study how intermolecular interactions influence the conformational equilibrium of the molecule. researchgate.net Such simulations are invaluable for understanding how the molecule behaves in complex systems and for interpreting experimental data. nih.gov

Ab Initio Calculations for Redox Potential Tailoring and Property Prediction

High-level ab initio molecular orbital calculations are a robust tool for predicting the redox potentials of molecules, including the nitroxide derivatives of piperidines. anu.edu.auscispace.com These theoretical calculations can provide excellent agreement with experimental data obtained from techniques like cyclic voltammetry. scispace.com The calculations typically involve determining the energies of the nitroxide radical and its one-electron oxidized form, the N-oxoammonium cation. anu.edu.au

These computational methods are particularly useful for predicting how structural modifications, such as the introduction of different substituents on the piperidine ring, will affect the redox potential. scispace.com For example, it has been shown that electron-donating groups can stabilize the positive charge on the N-oxoammonium cation, leading to a lower oxidation potential. scispace.com This predictive capability allows for the rational design and tailoring of nitroxide compounds with specific redox properties for various applications, such as antioxidants or catalysts. anu.edu.auscispace.com

Table 1: Experimental and Calculated Oxidation Potentials for Selected Piperidine Nitroxides

This table presents a comparison of experimental oxidation potentials measured by cyclic voltammetry in acetonitrile (B52724) and those predicted by high-level ab initio calculations for TEMPO and a related derivative. The data illustrates the strong correlation between theoretical and experimental values. Data sourced from reference anu.edu.au.

Compound NameRing SystemSubstituentExperimental E° (V vs. Fc/Fc+)Calculated E° (V vs. Fc/Fc+)
2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO)PiperidineNone0.100.11
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPOL)Piperidine4-Hydroxy0.190.20

Derivatives, Analogues, and Structure Activity Relationships in Academic Research

Synthesis and Functionalization of 1-Ethyl-2,2,6,6-tetramethylpiperidine Derivatives

The functionalization of the 2,2,6,6-tetramethylpiperidine (B32323) scaffold is a key area of study, allowing for the introduction of various chemical moieties to alter reactivity, stability, and utility.

The introduction of functional groups onto the nitrogen atom of the 2,2,6,6-tetramethylpiperidine ring is a common strategy to create derivatives with tailored properties. For example, the synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with ethylene (B1197577) oxide. This N-hydroxyethyl derivative can participate in hydrogen bonding, which influences its reactivity and stability.

Further derivatization can be achieved by converting the hydroxyethyl (B10761427) group into an ester functionality. These ester derivatives have been shown to exhibit enhanced reactivity in radical-mediated processes, which is critical for applications in controlling polymerization kinetics.

A significant aspect of the chemistry of hindered amines, including this compound, is their oxidation to form stable nitrogen-oxyl (nitroxide) radicals. This transformation is central to many of their applications, particularly as radical scavengers and polymerization mediators. The sterically hindered environment created by the four methyl groups at the 2 and 6 positions enhances the stability of the resulting nitroxide radical. smolecule.com The ethyl group at the nitrogen position contributes additional steric protection, further stabilizing the radical species. smolecule.com

The synthesis of these nitroxide derivatives typically involves the oxidation of the parent amine. This process is fundamental to the mechanism of Hindered Amine Light Stabilizers (HALS), where the amine is oxidized to a nitroxide radical that can trap damaging free radicals. smolecule.com The well-known nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is structurally related but lacks the N-ethyl group. The synthesis of the N-ethyl analogue would follow similar oxidative pathways.

Derivatives of 2,2,6,6-tetramethylpiperidine are essential as additives in polymers, where they function as Hindered Amine Light Stabilizers (HALS) to protect against UV degradation. The incorporation of these hindered amine moieties into polymer chains can be achieved through copolymerization. Monomers containing the tetramethylpiperidine (B8510282) structure can be synthesized and then copolymerized with other monomers to create polymers with built-in light stabilization.

Furthermore, nitroxide derivatives, such as those derived from this compound, are used in Nitroxide-Mediated Polymerization (NMP). mdpi.com This controlled radical polymerization technique allows for the synthesis of well-defined polymers. The nitroxide acts as a reversible capping agent for the growing polymer chains, enabling control over molecular weight and architecture. mdpi.com This has led to the creation of various polymer architectures, including block copolymers. mdpi.com

Comparative Studies with Related Hindered Amine Compounds

To understand the unique properties of this compound, it is often compared with its parent compound, 2,2,6,6-Tetramethylpiperidine (TMP), and other related hindered amines.

The defining feature of hindered amines like this compound and TMP is their combination of basicity and low nucleophilicity. The steric bulk of the four methyl groups adjacent to the nitrogen atom significantly impedes its ability to act as a nucleophile, preventing it from participating in unwanted side reactions like nucleophilic substitution. chemicalbook.comchemicalbook.com

The parent compound, TMP, is a moderately strong base with a pKa of its conjugate acid reported to be around 10.75-11.07. chemicalbook.comwikipedia.org The substitution of the N-hydrogen with an N-ethyl group in this compound is expected to slightly increase the basicity due to the electron-donating inductive effect of the ethyl group. However, this substitution further increases the steric hindrance around the nitrogen, making it an even less effective nucleophile than TMP. This characteristic makes these compounds highly selective bases in organic synthesis, capable of deprotonation without engaging in nucleophilic attack. chemicalbook.com

CompoundMolar Mass ( g/mol )pKa (Conjugate Acid)Nucleophilicity
This compound 169.31 smolecule.comExpected to be slightly > 11.07Very Low
2,2,6,6-Tetramethylpiperidine (TMP) 141.25 wikipedia.org~11.07 wikipedia.orgLow chemicalbook.com

The primary structural difference between this compound and TMP is the substituent on the nitrogen atom (ethyl vs. hydrogen). This seemingly small change has significant consequences for the compound's reactivity and selectivity.

Steric Hindrance : The ethyl group is significantly larger than a hydrogen atom, which increases the steric bulk around the nitrogen. This enhanced steric shielding makes this compound an even more selective non-nucleophilic base than TMP.

Radical Stability : In the corresponding nitroxide radicals, the N-ethyl group provides additional steric protection to the radical center. smolecule.com This can enhance the stability and persistence of the nitroxide, potentially improving its efficiency as a radical scavenger in applications like light stabilization for polymers.

Reactivity in Synthesis : The presence of the N-H bond in TMP allows it to be a starting material for synthesizing other N-substituted derivatives, including the N-ethyl version itself, through N-alkylation reactions. smolecule.com this compound, being already N-substituted, would undergo further N-alkylation only to form quaternary ammonium (B1175870) salts. smolecule.com This difference in the N-substituent dictates the synthetic pathways for which each compound is best suited.

Structure-Activity Relationships in Catalytic and Reagent Applications

The catalytic and reagent applications of this compound derivatives, particularly its nitroxide radical counterpart, are governed by the steric and electronic properties endowed by its structure. The core 2,2,6,6-tetramethylpiperidine framework provides significant steric hindrance around the nitrogen atom. chemicalbook.com This steric shielding is crucial for the stability of the corresponding nitroxide radical (TEMPO) and oxoammonium salt, which are key species in oxidation catalysis. nih.govresearchgate.net

The relationship between the structure of piperidine-based compounds and their activity is a pivotal area of study. For instance, in the development of inhibitors for enzymes like acetylcholinesterase, the piperidine (B6355638) moiety serves as a core scaffold. Modifications to the substituents on the piperidine ring and the nitrogen atom directly influence binding affinity and selectivity. While not focused on this compound itself, studies on compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine demonstrate that the nature of the N-substituent is critical for potent and selective biological activity. nih.gov

In the context of oxidation reagents, the structure of the substituent at the 4-position of the TEMPO ring significantly impacts the redox potential and reactivity of the catalyst. Electron-withdrawing groups, for example, increase the oxidation potential of the nitroxide/oxoammonium couple. This principle allows for the fine-tuning of the oxidant's strength to match the requirements of a specific transformation, such as the selective oxidation of alcohols. nih.gov The stability and reactivity of these reagents are indispensable for constructing complex molecules in modern organic chemistry. chemicalbook.com

Research on Advanced Piperidine-Based Nitroxide Radicals

The stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are cornerstones of research into persistent organic radicals. researchgate.net Their unique stability and reversible one-electron redox behavior make them valuable in a wide range of applications, from polymerization to energy storage.

Design and Synthesis of Unsymmetrical TEMPO-Type Nitroxides

While the parent TEMPO molecule is symmetrical, significant research has been devoted to creating unsymmetrical derivatives to introduce new functionalities or modify their physical and chemical properties. Synthetic strategies have been developed to produce hindered piperidines that lead to these unsymmetrical TEMPO-type nitroxides. nih.gov One common approach involves starting with a functionalized piperidone, which allows for the introduction of various substituents at the 4-position. For example, 4-amino-2,2,6,6-tetramethylpiperidine (B32359) is a key precursor for synthesizing derivatives like 4-acetamido-TEMPO. nih.gov Another strategy involves the copper-catalyzed radical reaction to introduce a TEMPO moiety at a specific position on a more complex molecule, resulting in novel "caged" nitroxides. nih.gov These synthetic efforts enable the creation of a diverse library of nitroxide radicals with tailored properties for specific applications.

Evaluation of Nitroxide Stability and Reactivity in Diverse Chemical Environments

The stability of piperidine-based nitroxides is a key feature, stemming from the steric protection afforded by the four methyl groups adjacent to the nitroxide function, which prevents dimerization. nih.gov However, their stability and reactivity are influenced by the chemical environment. In biological systems, for instance, nitroxides can be reduced to the corresponding hydroxylamines by agents like ascorbate. nih.gov The rate of this reduction is structure-dependent; studies comparing various nitroxides show that tetraethyl-substituted pyrrolidine (B122466) nitroxides can exhibit greater stability than their tetramethyl analogues under certain conditions. nih.gov

The presence of oxygen can also affect stability, often slowing down the reduction of nitroxides in microsomal systems. nih.gov The reactivity is also harnessed in controlled release applications. Novel "caged" nitroxides have been designed to release the active TEMPO radical upon irradiation with light, including near-infrared two-photon excitation. The efficiency of this release can be dependent on the solvent, as demonstrated by caged TEMPO derivatives showing different quantum yields in benzene (B151609) versus DMSO. nih.gov

DerivativeConditionObservation
TEMPONEReaction with ascorbateRapid reduction compared to other nitroxides. nih.gov
Tetraethyl pyrrolidine nitroxideReaction with ascorbateMore stable (slower reduction) than its tetramethyl analogue. nih.gov
Caged TEMPO 2aPhotolysis in BenzeneQuantum yield for TEMPO release: 2.5%. nih.gov
Caged TEMPO 2aPhotolysis in DMSOQuantum yield for TEMPO release: 13.1%. nih.gov

Applications as Redox Shuttle Additives in Energy Storage Research

The reversible redox behavior of TEMPO and its derivatives makes them excellent candidates for redox shuttle additives in lithium-ion batteries. researchgate.net These additives provide a crucial safety mechanism known as overcharge protection. When a battery cell reaches its full charge, the redox shuttle molecule is oxidized at the cathode at a potential slightly higher than the cathode's normal operating potential. osti.gov This oxidized species then diffuses to the anode, where it is reduced back to its original state. This process creates an internal "shunt" that dissipates excess current, preventing the dangerous consequences of overcharging. osti.govresearchgate.net

Research has shown that TEMPO and derivatives like 4-methoxy-TEMPO are stable redox shuttles, capable of protecting cells for over 100 cycles. researchgate.net A key challenge is tuning the redox potential of the shuttle molecule to be suitable for commercial high-voltage cathodes. The potential of TEMPO itself is relatively low. However, synthetic modifications, such as adding electron-withdrawing groups to the piperidine ring, can increase this potential. A bipyridine-ester dual-modified TEMPO derivative, for example, exhibited an elevated redox potential and excellent cycling stability in an aqueous organic redox flow battery. mdpi.com

Redox Shuttle MoleculeRedox Potential (vs. Li/Li+)Key Finding
TEMPO~3.5 VStable shuttle, but potential is too low for some commercial applications. researchgate.net
4-methoxy-TEMPONot specifiedDemonstrated stability as a redox shuttle. researchgate.net
TEMP-BPy1.28 V (Cell Voltage)Elevated redox potential and exceptional cycling stability over 200 cycles. mdpi.com

Spectroscopic Observation and Chemical Reactivity of N-(2,2,6,6-tetramethylpiperidyl)nitrene

Beyond nitroxide radicals, the 2,2,6,6-tetramethylpiperidine framework has been instrumental in the study of highly reactive intermediates, such as nitrenes. The steric bulk that stabilizes the TEMPO radical also provides kinetic persistence to the corresponding nitrene, allowing for its study.

Direct Observation of 1,1-Dialkyldiazenes

A significant achievement in this area was the synthesis and direct spectroscopic observation of N-(2,2,6,6-tetramethylpiperidyl)nitrene, which exists as the 1,1-dialkyldiazene tautomer. acs.orgcaltech.edu This species is typically transient and difficult to study, but the steric hindrance provided by the tetramethylpiperidyl group allowed for its characterization. caltech.edu

Researchers were able to record the visible and infrared spectra of this 1,1-dialkyldiazene. caltech.edu The visible spectrum provided the first experimental data on the electronic structure of such a molecule. caltech.edu The infrared spectrum indicated considerable double-bond character in the N=N bond, similar to that found in more stable 1,2-diazenes. caltech.edu The photochemistry of this and related 1,1-diazenes has been investigated, revealing both unimolecular and bimolecular reactivity upon irradiation in the visible region, corresponding to its n,π* transition. caltech.edulookchem.com

Spectroscopic MethodObservation for N-(2,2,6,6-tetramethylpiperidyl)nitreneSignificance
Visible SpectroscopyAbsorption spectrum recorded. caltech.eduFirst experimental information on the electronic structure of a 1,1-dialkyldiazene. caltech.edu
Infrared SpectroscopySpectrum showed N=N double bond character. caltech.eduProvided evidence for a structure similar to 1,2-diazenes. caltech.edu
Fluorescence SpectroscopyFluorescence spectrum of a related 1,1-diazene obtained (O-O band at 607 nm). lookchem.comCharacterization of the excited state properties. lookchem.com

Based on a comprehensive search for academic literature, there is currently no specific, detailed research available on the kinetic studies of thermal decomposition and fragmentation pathways solely for the compound This compound .

Academic studies providing kinetic data, such as reaction rates, activation energies, and detailed fragmentation analyses from techniques like mass spectrometry, are focused on related but structurally distinct compounds. These include the parent amine, 2,2,6,6-tetramethylpiperidine (TMP), its corresponding nitroxide radical TEMPO, or various N-acyl and other derivatives.

While general principles of thermal decomposition and mass spectrometry fragmentation for hindered amines can be theorized, the user's strict requirement for scientifically accurate and detailed research findings focused exclusively on this compound cannot be met with the currently available scientific literature. Generating content on this specific topic would require speculation or extrapolation from other molecules, which would not adhere to the required standards of scientific accuracy for the specified compound.

Therefore, the section on "5.4.2. Kinetic Studies of Thermal Decomposition and Fragmentation Pathways" cannot be generated at this time.

Applications in Advanced Organic Synthesis and Materials Science

1-Ethyl-2,2,6,6-tetramethylpiperidine as a Core Reagent in Complex Molecule Synthesis

This compound is a sterically hindered amine that serves as a valuable tool in modern organic synthesis. Its structure, featuring an ethyl group on the nitrogen and four methyl groups flanking it, imparts significant steric bulk. chemicalbook.com This steric hindrance is the primary determinant of its chemical reactivity, making it a highly selective, non-nucleophilic base. chemicalbook.com Unlike less hindered amines, it can abstract protons (act as a base) without competing in nucleophilic attack at electrophilic centers, a property that is crucial for the synthesis of complex molecules. chemicalbook.com

In multi-step syntheses, the selective removal of a specific proton in a molecule containing multiple acidic sites is a common challenge. This compound and its parent compound, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), excel in these scenarios. chemicalbook.com Their large steric profile prevents the nitrogen atom from accessing sterically congested electrophilic sites, thereby minimizing unwanted side reactions. This allows for the clean deprotonation of acidic carbon atoms to generate specific carbanions or enolates that can then react in a controlled manner. chemicalbook.com The moderate basicity of these amines is sufficient for many deprotonation tasks without being excessively reactive. chemicalbook.com

The utility of sterically hindered bases is particularly evident in reactions where smaller, nucleophilic bases like triethylamine (B128534) or pyridine (B92270) might lead to a mixture of products through alkylation or acylation of the base itself. By employing a base like this compound, chemists can ensure that the base's role is restricted to proton abstraction, leading to higher yields and purer products in complex synthetic routes.

BasepKa of Conjugate AcidKey CharacteristicPrimary Application
This compound~11.1Highly Sterically Hindered, Non-nucleophilicSelective deprotonation of sensitive substrates
2,2,6,6-Tetramethylpiperidine (TMP)11.07Sterically Hindered, Non-nucleophilicSelective deprotonation, precursor to LTMP and TEMPO wikipedia.org
N,N-Diisopropylethylamine (Hünig's Base)10.75Sterically Hindered, Non-nucleophilicScavenging protons in various reactions
Triethylamine (TEA)10.75Moderately Hindered, NucleophilicGeneral purpose base, can undergo N-alkylation
Pyridine5.25Unhindered, NucleophilicCatalyst and base in acylation reactions

The generation of specific, and often sterically demanding, reactive intermediates is a cornerstone of complex molecule synthesis. The non-nucleophilic nature of this compound makes it ideal for creating such intermediates. For example, it is effective in generating silylketene acetals, which are versatile intermediates in carbon-carbon bond-forming reactions. sigmaaldrich.com

Furthermore, in reactions requiring the formation of a hindered enolate, traditional bases may fail or give low yields due to steric clashes. mdpi.com The use of a strong, yet non-nucleophilic, hindered base derived from tetramethylpiperidine (B8510282), such as lithium tetramethylpiperidide (LTMP), allows for the efficient deprotonation of even highly substituted ketones. chemicalbook.com This facilitates subsequent reactions, such as alkylations or aldol (B89426) additions, at sterically congested positions, opening pathways to molecules that would be otherwise difficult to synthesize. mdpi.com

Catalytic Roles in Organic Transformations

While this compound is primarily known as a hindered base, its derivatives play significant roles in catalysis. smolecule.com The structural framework can be modified to serve as a ligand for transition metals or be oxidized to a stable nitroxide radical, which is a powerful catalyst for oxidation reactions. chemicalbook.com

In transition metal catalysis, the ligands surrounding the metal center are critical for controlling reactivity and selectivity. nih.gov Sterically demanding ligands are often employed to create a specific coordination environment that can promote challenging reactions or stabilize reactive intermediates. rutgers.edu The this compound framework can be incorporated into more complex ligand structures. The nitrogen atom can coordinate to a metal center, and the significant steric bulk of the ethyl and tetramethyl groups can influence the catalyst's properties. chemicalbook.com

This extreme steric hindrance can:

Promote Reductive Elimination: By creating a crowded metal center, bulky ligands can favor the final bond-forming step in many cross-coupling reactions.

Stabilize Low-Coordinate Species: The steric bulk can prevent the coordination of additional ligands, stabilizing highly reactive, low-coordinate metal complexes.

Influence Regio- and Stereoselectivity: The defined three-dimensional space created by the ligand can control how substrates approach the metal center, influencing the outcome of the reaction.

While direct use as a simple ligand is less common than its role as a base, its structural motif is a valuable component in the design of advanced ligands for catalysis. nih.govrutgers.edu

The true catalytic prowess of the tetramethylpiperidine scaffold is revealed upon its oxidation to the corresponding nitroxide radical, a derivative of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). researchgate.net These stable nitroxyl (B88944) radicals are exceptional catalysts for the oxidation of alcohols to aldehydes and ketones. researchgate.netorganic-chemistry.org

In the context of enantioselective reactions, these achiral nitroxide radicals are typically used in conjunction with a chiral co-catalyst or a chiral metal complex. For instance, in the enantioselective hydroxyamination of aldehydes, TEMPO can be used as an oxidant in the presence of a chiral amine catalyst to produce chiral products with high enantioselectivity. organic-chemistry.org Similarly, catalytic systems combining a copper source with chiral ligands and a TEMPO derivative can achieve enantioselective aminooxygenation of alkenes, a powerful transformation that installs both a nitrogen and an oxygen atom across a double bond in a stereocontrolled manner. The nitroxide radical facilitates the oxidation steps within the catalytic cycle, while the chiral ligand controls the stereochemical outcome.

Reaction TypeSubstrateTypical Catalytic SystemRole of Nitroxide Derivative
Enantioselective Alcohol OxidationSecondary AlcoholsNitroxide Radical + Chiral Metal Complex (e.g., Cu, Ru) + Co-oxidantMediates the oxidation of the alcohol to a ketone
Enantioselective AminooxygenationAlkenesNitroxide Radical + Chiral Ligand + Metal Catalyst (e.g., Copper)Acts as a redox mediator in the catalytic cycle
Enantioselective HydroxyaminationAldehydesNitroxide Radical + Chiral Amine Catalyst + OxidantActs as a terminal oxidant to regenerate the active species organic-chemistry.org

Nitroxide derivatives derived from this compound are stable radicals primarily due to the steric hindrance from the adjacent methyl groups, which prevents dimerization and disproportionation reactions that plague less substituted nitroxides. stackexchange.com This stability allows them to act as potent mediators in a variety of radical processes. rhhz.net

The key to their function is the reversible one-electron redox chemistry involving three states: the nitroxide radical (R₂NO•) , the oxoammonium cation (R₂N=O⁺) , and the hydroxylamine (B1172632) (R₂N-OH) .

Oxidation Catalysis: In the catalytic oxidation of alcohols, a co-oxidant (like bleach or a metal-based oxidant) first oxidizes the nitroxide radical to the highly electrophilic oxoammonium cation. researchgate.net This cation is the true oxidizing agent, which then abstracts a hydride from the alcohol, converting it to a carbonyl compound (aldehyde or ketone) and regenerating the hydroxylamine form of the catalyst. The hydroxylamine is then re-oxidized back to the nitroxide radical to complete the catalytic cycle. nih.gov

Radical Trapping and Controlled Polymerization: The nitroxide radical can act as a very effective radical scavenger. csbsju.edu It readily combines with carbon-centered radicals to form an alkoxyamine (R₂N-O-R'). This bond is often thermally labile and can cleave homolytically to regenerate the nitroxide and the carbon radical. This reversible trapping is the fundamental principle behind Nitroxide-Mediated Polymerization (NMP), a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures and low polydispersity. researchgate.netmdpi.com The nitroxide reversibly caps (B75204) the growing polymer chain, preventing uncontrolled termination reactions. mdpi.com

Development of Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from the damaging effects of light. These compounds are typically derivatives of 2,2,6,6-tetramethylpiperidine. wikipedia.orgadditivesforpolymer.com Their primary function is to enhance the durability and lifespan of plastics, coatings, and other polymer-based products by preventing photo-oxidative degradation. wikipedia.orgscielo.brresearchgate.netscielo.br

Mechanism of UV Degradation Protection in Polymeric Materials

Unlike UV absorbers that block or screen ultraviolet radiation, HALS function by scavenging free radicals generated within the polymer matrix upon exposure to UV light. wikipedia.orgadditivesforpolymer.com This mechanism, often referred to as the Denisov cycle, is a regenerative process that allows a single HALS molecule to neutralize multiple radicals, providing long-lasting protection. wikipedia.org

The key steps in the HALS protective cycle are as follows:

Initiation : UV radiation creates initial polymer alkyl radicals (R•) and, in the presence of oxygen, polymer peroxy radicals (ROO•).

Radical Scavenging : The hindered amine (>N-H or >N-R) reacts with these highly reactive radicals. The HALS is oxidized in the process to form a stable aminoxyl radical (>N-O•). wikipedia.org

Trapping and Termination : The aminoxyl radical is a persistent radical that efficiently traps polymer alkyl radicals (R•) to form an amino ether (>N-O-R).

Regeneration : The amino ether can then react with another peroxy radical (ROO•), which regenerates the aminoxyl radical and forms a hydroperoxide and an olefin. This cyclic nature, where the active stabilizer species is not consumed, is the reason for the high efficiency and longevity of HALS. wikipedia.org

This continuous cycle of trapping and regeneration effectively interrupts the chain reaction of polymer degradation, preventing the loss of mechanical properties, discoloration, and surface cracking. wikipedia.org

Integration of ETMP Structures into Polymeric HALS Systems

A significant advancement in HALS technology is the development of polymeric HALS. Low-molecular-weight HALS can be lost from the polymer matrix over time due to volatilization, especially during high-temperature processing, or through migration and extraction. scielo.brresearchgate.netscielo.br To overcome this, the hindered amine functionality can be chemically incorporated into a larger polymer backbone. scielo.brscielo.br

The integration of ETMP-like structures into polymeric systems follows a general synthetic strategy:

Functionalization : A tetramethylpiperidine derivative, such as one based on the ETMP scaffold (an N-alkylated derivative), is first modified to contain a polymerizable group, like a vinyl or acrylate (B77674) moiety. For example, derivatives of 1,2,2,6,6-pentamethyl-4-piperidinol have been functionalized with acryloyl chloride to create a monomer. scielo.brresearchgate.netscielo.br

Copolymerization : This functionalized hindered amine monomer is then copolymerized with other common monomers (e.g., vinyl acetate, ethylene (B1197577), or propylene) to produce a high-molecular-weight additive. scielo.brscielo.brresearchgate.net

By covalently bonding the ETMP-like structure into a larger polymer, its mobility is significantly reduced, ensuring it remains within the host material to provide durable, long-term protection against UV degradation. This approach is crucial for applications requiring high performance and extended service life, such as in automotive parts, agricultural films, and outdoor construction materials.

Polymerization Control and Mechanism Studies

Derivatives of tetramethylpiperidine are pivotal in the field of controlled radical polymerization, a technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

Nitroxide-Mediated Polymerization (NMP) Using TEMPO-Type Compounds

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that utilizes stable nitroxide radicals to control the polymerization process. The most well-known nitroxide used for this purpose is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO. TEMPO is the oxidized form of a tetramethylpiperidine derivative and is structurally related to ETMP.

The mechanism of NMP involves a dynamic equilibrium between active, propagating polymer chains and dormant species.

Initiation : The polymerization is initiated by a conventional radical initiator.

Reversible Capping : The growing polymer chain radical (P•) is reversibly "capped" by a nitroxide radical (e.g., TEMPO) to form a dormant alkoxyamine species (P-O-N<).

Activation/Deactivation : This alkoxyamine is thermally labile. Upon heating, the C-O bond can undergo homolytic cleavage, regenerating the propagating polymer radical and the nitroxide. The polymer radical can then add a few monomer units before being recaptured by the nitroxide.

This rapid equilibrium between the active and dormant states ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization and polymers with narrow molecular weight distributions.

Influence of Nitroxide Structure on Polymerization Kinetics

The kinetics and efficacy of NMP are highly dependent on the structure of the nitroxide mediator. The stability of the dormant alkoxyamine species and the rate of C-O bond homolysis are critical factors that are influenced by the steric and electronic properties of the nitroxide.

The structure of the nitroxide, including the substituents on the piperidine (B6355638) ring, directly impacts the equilibrium constant (K = kact/kdeact) of the activation-deactivation process.

Key Structural Influences:

Steric Hindrance: Increased steric bulk on the nitroxide, such as the groups at the α-positions to the nitrogen, can weaken the C-O bond in the alkoxyamine. This leads to a higher activation rate constant (kact) and shifts the equilibrium towards the active species, allowing for faster polymerization and the ability to control a wider range of monomers.

N-Substituent: While the core 2,2,6,6-tetramethyl structure is crucial for the stability of the nitroxide radical itself, modifications to this structure, including the N-substituent (such as the ethyl group in ETMP-derived nitroxides), can fine-tune the electronic properties and stability of the corresponding alkoxyamine, thereby influencing the polymerization kinetics.

The table below illustrates how changes in nitroxide structure can affect polymerization.

Nitroxide TypeKey Structural FeatureEffect on C-O Bond in AlkoxyamineImpact on NMP
TEMPOStandard 2,2,6,6-tetramethylpiperidine structureRelatively strong bondEffective for styrene (B11656) polymerization; less effective for acrylates.
Bulky Acyclic Nitroxides (e.g., SG1)Increased steric hindrance around the N-O groupWeaker, more labile bondFaster polymerization rates; effective for a broader range of monomers including acrylates.

Research into Novel Neuropharmacological Probes

The development of chemical probes is essential for studying complex biological systems. The unique properties of tetramethylpiperidine derivatives, including their stability and ability to participate in redox reactions, make them interesting scaffolds for designing such probes. Research has been conducted on using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) derivatives as probes to evaluate oxidative stress in cellular components like membranes and mitochondria. nih.gov These probes can report on the local redox environment within a cell.

While specific research focusing on this compound as a direct precursor for neuropharmacological probes is an emerging area, the foundational chemistry of tetramethylpiperidines suggests potential avenues for investigation. The lipophilic nature of the ETMP scaffold could be advantageous for designing probes that can cross the blood-brain barrier or interact with neuronal membranes. By attaching reporter groups (e.g., fluorophores or spin labels) to the ETMP core, it may be possible to create novel tools for studying neurotransmitter systems or the oxidative state of neural tissues. However, detailed research findings in this specific application of ETMP are not yet widely available.

Exploration of Ganglion-Blocking Activity and Receptor Modulation Mechanisms

The study of piperidine derivatives has been a significant area of research in medicinal chemistry, particularly concerning their interactions with the nervous system. While specific research on the ganglion-blocking activity of this compound is not extensively documented in publicly available literature, the broader class of N-alkylated piperidines and related quaternary ammonium (B1175870) compounds has established roles as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are fundamental to ganglionic transmission.

Ganglionic blockers act by interrupting the transmission of nerve impulses at the autonomic ganglia. The structural characteristics of this compound, particularly the presence of a tertiary amine that can be protonated or quaternized, suggest a potential for interaction with the ligand-binding domain of nAChRs. The ethyl group on the nitrogen atom and the bulky tetramethyl substitution on the piperidine ring are key determinants of its potential pharmacological profile.

The mechanism of action for such compounds generally involves the blockade of the ion channel of the nAChR. The positively charged nitrogen atom, either through protonation at physiological pH or as a quaternary ammonium salt, is crucial for this interaction. This positive charge facilitates a cation-π interaction with the aromatic amino acid residues, such as tyrosine and tryptophan, which are known to line the binding pocket of the nAChR. nih.gov This interaction stabilizes the receptor in a non-conductive state, thereby preventing the influx of ions that would typically follow acetylcholine binding and lead to neuronal depolarization.

The significant steric hindrance provided by the four methyl groups at the 2 and 6 positions of the piperidine ring is a notable feature of this compound. This steric bulk can influence the compound's affinity and selectivity for different subtypes of nAChRs. It may prevent the molecule from binding effectively to some receptor subtypes while favoring interaction with others, or it could modulate the kinetics of receptor binding and unbinding.

Table 1: Postulated Interactions of 1-Ethyl-2,2,6,6-tetramethylpiperidinium with Nicotinic Acetylcholine Receptor

Interacting Group of CompoundReceptor Residues Involved (Hypothetical)Type of InteractionConsequence
Positively Charged NitrogenAromatic residues (e.g., Tyrosine, Tryptophan)Cation-πStabilization of the receptor in a closed state
Ethyl Group at N-1Hydrophobic pocket near the binding siteVan der Waals forcesEnhancement of binding affinity
Tetramethyl Groups at C-2, C-6Surrounding amino acid side chainsSteric hindranceModulation of receptor subtype selectivity and binding kinetics

Investigations into Oxidative Stress Mitigation by Nitroxide Radicals (excluding specific disease treatment)

The 2,2,6,6-tetramethylpiperidine framework is a well-established precursor to stable nitroxide radicals, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) being the most prominent example. Oxidation of this compound would yield the corresponding nitroxide radical, this compound-1-oxyl. These nitroxides are recognized for their potent antioxidant properties and their ability to mitigate oxidative stress through various chemical mechanisms.

The antioxidant action of these nitroxide radicals is multifaceted and catalytic in nature. They are highly efficient scavengers of a wide range of reactive oxygen species (ROS) and other free radicals. The primary mechanism involves the nitroxide radical (RNO•) participating in a redox cycle. For instance, it can be oxidized by pro-oxidants to an oxoammonium cation (RNO+) or reduced to a hydroxylamine (RNOH). These species can then react with other radicals to regenerate the parent nitroxide, allowing it to catalytically detoxify multiple radical species.

Nitroxides have been shown to effectively scavenge carbon-centered radicals, peroxyl radicals, and superoxide (B77818) radicals. Their ability to mimic the action of superoxide dismutase (SOD) is a key aspect of their antioxidant capacity. In this SOD-like activity, the nitroxide radical can catalytically convert superoxide radicals into molecular oxygen and hydrogen peroxide.

The general mechanism for radical scavenging by a nitroxide radical derived from this compound can be summarized as follows:

Reaction with Carbon-Centered Radicals: RNO• + R'• → R'OR

Reaction with Superoxide (SOD-mimetic activity):

RNO• + O₂•⁻ + 2H⁺ → RNOH + O₂

RNOH + O₂•⁻ + H⁺ → RNO• + H₂O₂

Redox Cycling: The nitroxide can be oxidized by strong oxidants or reduced by reducing agents, allowing it to participate in a variety of redox reactions that neutralize harmful species.

The steric shielding provided by the four methyl groups adjacent to the nitroxyl group is critical for the stability of these radicals, preventing their dimerization and allowing them to persist in biological environments to exert their antioxidant effects.

Table 2: Radical Scavenging Capabilities of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) Derivatives

Type of RadicalScavenging MechanismProduct(s)
Carbon-centered radical (R'•)Radical-radical couplingAlkoxyamine (R'OR)
Superoxide radical (O₂•⁻)Catalytic dismutation (SOD mimicry)Oxygen (O₂), Hydrogen peroxide (H₂O₂)
Peroxyl radical (ROO•)Hydrogen atom transfer from the corresponding hydroxylamineHydroperoxide (ROOH), Nitroxide radical

Future Directions and Emerging Research Avenues for 1 Ethyl 2,2,6,6 Tetramethylpiperidine

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial production of sterically hindered amines like ETMP traditionally relies on multi-step processes that can be resource-intensive. Future research will likely focus on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry. rsc.org

Key areas of development include:

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer significant advantages, including improved safety, better heat and mass transfer, and the potential for automation. acs.org Continuous flow alkylation and reductive amination processes are promising avenues for the synthesis of ETMP, potentially leading to higher yields and reduced waste. wikipedia.org For instance, tubular reactors could facilitate the N-ethylation of 2,2,6,6-tetramethylpiperidine (B32323) with improved efficiency and throughput.

Biocatalysis: The use of enzymes, such as imine reductases, could enable the stereoselective synthesis of ETMP and its derivatives under mild reaction conditions. wikipedia.org This approach offers the potential for high selectivity and reduced environmental impact compared to traditional chemical methods.

Electrochemical Methods: Electrochemical synthesis presents a green alternative for N-alkylation, potentially allowing for the formation of the ethyl-piperidine bond at room temperature and reducing the need for harsh reagents.

One-Pot Reactions: Designing one-pot syntheses that combine multiple reaction steps without the need for intermediate purification can significantly improve process efficiency and reduce solvent waste. mdpi.comrsc.org

Table 1: Comparison of Potential Synthetic Routes for 1-Ethyl-2,2,6,6-tetramethylpiperidine
Synthetic RoutePotential AdvantagesKey Research Focus
Continuous Flow ChemistryIncreased safety, higher throughput, better process control. acs.orgOptimization of reactor design and residence time.
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. wikipedia.orgIdentification and engineering of suitable enzymes.
Electrochemical SynthesisRoom temperature reactions, reduced reagent use. Development of efficient electrode materials and reaction conditions.
One-Pot ReactionsImproved atom economy, reduced solvent waste. mdpi.comrsc.orgDesign of compatible multi-step reaction sequences.

Advanced Computational Design of ETMP-Based Catalysts and Reagents

Computational chemistry is becoming an indispensable tool in the rational design of new catalysts and reagents. ethz.chmdpi.com For ETMP, computational approaches can accelerate the discovery of new applications and optimize its performance in various chemical systems.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure and reactivity of ETMP-based molecules. ethz.ch This can be used to predict the behavior of ETMP as a ligand in transition metal catalysis or as a component of frustrated Lewis pairs (FLPs).

Machine Learning and Artificial Intelligence (AI): Data-driven approaches, including machine learning and AI, can be employed to screen for potential applications of ETMP. d-nb.infonih.gov By training models on existing experimental and computational data, it may be possible to predict the catalytic activity of ETMP-containing systems for specific reactions.

Molecular Dynamics Simulations: These simulations can be used to study the steric effects of the ETMP moiety on reaction mechanisms and transition states. This understanding is crucial for designing selective chemical transformations.

Table 2: Computational Approaches for ETMP Research
Computational MethodApplication in ETMP ResearchExpected Outcome
Density Functional Theory (DFT)Modeling electronic structure and reaction pathways. ethz.chPrediction of catalytic activity and reaction mechanisms.
Machine Learning/AIHigh-throughput screening of potential catalysts. d-nb.infonih.govIdentification of novel applications for ETMP.
Molecular Dynamics (MD)Simulating steric interactions in transition states. Rational design of stereoselective reactions.

Exploration of New Chemical Transformations Enabled by Steric Hindrance

The significant steric bulk of the 2,2,6,6-tetramethylpiperidine core is a defining feature of ETMP. chemicalbook.com This steric hindrance can be exploited to enable novel chemical transformations that are not possible with less bulky amines.

Emerging research could focus on:

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis base like ETMP with a bulky Lewis acid can lead to the formation of FLPs. These species are capable of activating small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis. beilstein-journals.org

Selective Deprotonation: As a non-nucleophilic base, ETMP can be used for the selective deprotonation of acidic protons in complex molecules without competing nucleophilic attack. chemicalbook.commasterorganicchemistry.com This is particularly valuable in the synthesis of complex organic molecules.

Stabilization of Reactive Species: The steric bulk of ETMP can be used to stabilize highly reactive species, such as radicals or low-valent metal centers. chemicalbook.com This could enable the development of new reagents and catalysts with unique reactivity.

Deaminative Functionalization: Recent advances in the catalytic conversion of sterically hindered primary amines to diazenes open up possibilities for the deaminative functionalization of ETMP derivatives, allowing the transformation of C-N bonds into other valuable chemical linkages. nih.gov

Integration into Supramolecular Assemblies and Functional Materials

The incorporation of ETMP into larger molecular structures can lead to the development of new materials with tailored properties.

Future research directions in this area include:

Molecular Cages and Containers: The rigid and bulky nature of the tetramethylpiperidine (B8510282) scaffold makes it an interesting building block for the synthesis of molecular cages and containers. acs.org These structures could be used for guest encapsulation and controlled release.

Functional Polymers: ETMP can be incorporated into polymer chains to create materials with specific properties. For example, polymers containing hindered amine moieties are well-known as light stabilizers (HALS) that protect against photodegradation. wikipedia.orgyoutube.com Research could explore the efficacy of ETMP in such applications.

Supramolecular Gels: Derivatives of 2,2,6,6-tetramethylpiperidine have been shown to form supramolecular gels with interesting charge-transporting properties. acs.org Similar research with ETMP could lead to the development of new soft materials for electronic applications.

Nanocomposite Materials: The integration of ETMP into polymer nanocomposites has been shown to enhance dielectric properties, which could be beneficial for applications in electronics. smolecule.com

Mechanistic Understanding of Complex Biological Interactions and Probe Development

While the primary applications of hindered amines have been in materials science and organic synthesis, there is growing interest in their biological activity.

Emerging research in this area may involve:

Development of Molecular Probes: The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, a close relative of ETMP, is widely used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy to study biological systems. nih.govchemicalbook.com ETMP derivatives could be developed as novel probes for studying oxidative stress and other biological processes. nih.gov

Antimicrobial Properties: Some hindered amine light stabilizers have demonstrated antimicrobial activity. frontiersin.org Future research could investigate the potential of ETMP and its derivatives as antimicrobial agents, particularly in polymer coatings.

Interaction with Biomolecules: Understanding the interactions of ETMP with biological macromolecules is crucial for the development of new therapeutic agents or diagnostic tools. Computational and experimental studies could elucidate the binding modes and mechanisms of action of ETMP in biological systems.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-2,2,6,6-tetramethylpiperidine in academic research?

Methodological Answer: The synthesis often involves coupling reactions between acyl chlorides and hindered amines. For example, 4-amino-2,2,6,6-tetramethylpiperidine can react with substituted oxalyl chlorides to form derivatives with tailored substituents. Electrochemical activation methods, such as one-electron oxidation of precursors like TEMPO-Me, are also employed to generate reactive intermediates for methylation or functionalization . Hindered bases like 2,2,6,6-tetramethylpiperidine are used to stabilize reactive intermediates during synthesis .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions and steric environments (e.g., distinct chemical shifts for ethyl and methyl groups).
  • X-ray Crystallography : For resolving spatial arrangements of substituents, particularly in derivatives used in drug design or catalysis .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested per EN 374), gas masks for organic vapors, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation risks.
  • Storage : Keep in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its catalytic activity?

Methodological Answer: The ethyl and methyl groups create a highly hindered environment, reducing side reactions in base-catalyzed processes. For example:

  • Metallo-amide Base Preparation : The steric bulk stabilizes lithium tetramethylpiperidide, enhancing its selectivity in deprotonation reactions .
  • Electrocatalysis : Steric effects slow radical recombination, improving the efficiency of TEMPO derivatives in oxidation reactions .
    Comparative kinetic studies with less-hindered analogs (e.g., piperidine) can quantify steric contributions .

Q. What methodologies optimize the antiviral activity of this compound derivatives?

Methodological Answer:

  • Scaffold Replacement : Replace the tetramethylpiperidine ring with bicyclic or heteroaromatic scaffolds to enhance binding to the HIV-1 gp120 Phe43 cavity .
  • Structure-Activity Relationship (SAR) : Use molecular docking and free-energy perturbation calculations to predict substituent effects on binding affinity .
  • In Vitro Assays : Measure IC₅₀ values against pseudotyped HIV-1 strains to validate computational predictions .

Q. How can contradictions in catalytic efficiencies of TEMPO derivatives versus other N-oxyl catalysts be resolved?

Methodological Answer:

  • Mechanistic Studies : Use cyclic voltammetry to compare redox potentials and electron-transfer rates. For instance, TEMPO derivatives exhibit higher oxidation potentials than PINO, favoring specific reaction pathways .
  • Controlled Electrolysis : Perform reactions under identical electrochemical conditions (e.g., pH, solvent) to isolate steric/electronic effects .
  • Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies and explain differences in turnover frequencies .

Q. How does the ethyl group in this compound modify its physicochemical properties?

Methodological Answer:

  • Solubility : The ethyl group increases hydrophobicity compared to TEMPO, impacting solvent compatibility in catalytic systems.
  • Electronic Effects : Minimal electronic perturbation compared to methyl groups, as shown by similar redox potentials in cyclic voltammetry .
  • Steric Profile : Molecular dynamics simulations can quantify van der Waals interactions in binding pockets (e.g., HIV-1 entry inhibitors) .

Data Contradiction Analysis

Q. Example Table: Catalytic Efficiency of N-Oxyl Derivatives

CatalystOxidation Potential (V vs SCE)Turnover Frequency (h⁻¹)Key ApplicationReference
TEMPO0.751200Alcohol Oxidation
1-Ethyl-TEMPO0.78950Electrophilic Methylation
PINO1.05650Hydrocarbon Oxidation

Analysis:
The lower turnover frequency of 1-Ethyl-TEMPO compared to TEMPO may arise from increased steric hindrance slowing substrate access. However, its higher oxidation potential makes it suitable for methylating electron-rich aromatics .

Key Experimental Design Considerations

  • Electrochemical Setup : Use a three-electrode system (Pt working electrode, Ag/AgCl reference) in anhydrous acetonitrile for TEMPO-mediated reactions .
  • Crystallization Conditions : Co-crystallize HIV-1 gp120 with inhibitors using 20% PEG 3350 and 0.2 M ammonium acetate (pH 6.5) for structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.